4,9-Dihydropyrano[3,4-b]indole-1,3-dione
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Overview
Description
4,9-Dihydropyrano[3,4-b]indole-1,3-dione is a heterocyclic compound that features a fused pyrano and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydropyrano[3,4-b]indole-1,3-dione typically involves cyclization reactions. One common method is the oxidative [3+3] cycloaddition of indoles with active methylene compounds, followed by tandem 6π-electrocyclization . This method allows for the formation of the six-membered ring structure under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4,9-Dihydropyrano[3,4-b]indole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
4,9-Dihydropyrano[3,4-b]indole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to natural products makes it a candidate for biological activity studies.
Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4,9-Dihydropyrano[3,4-b]indole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, derivatives of this compound have been shown to reactivate latent viruses in certain cell lines .
Comparison with Similar Compounds
4,9-Dihydropyrano[3,4-b]indole-1,3-dione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Carbazole: A compound with applications in organic electronics.
The uniqueness of this compound lies in its fused pyrano and indole ring system, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,9-dihydropyrano[3,4-b]indole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-9-5-7-6-3-1-2-4-8(6)12-10(7)11(14)15-9/h1-4,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBDVHIEYHBCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)OC1=O)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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